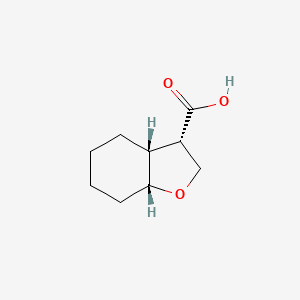![molecular formula C17H14F2N2O B2796558 3,4-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-49-3](/img/structure/B2796558.png)
3,4-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide, also known as MLN4924, is a small molecule inhibitor of NEDD8-activating enzyme (NAE). NAE is an essential enzyme involved in the process of protein degradation via the ubiquitin-proteasome system (UPS). MLN4924 has been identified as a potential anticancer agent due to its ability to inhibit the NAE and thereby block the degradation of proteins involved in cell cycle regulation, DNA repair, and apoptosis.
Scientific Research Applications
Antiviral Activity
Indole derivatives, such as the one , have shown significant antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . This suggests that “3,4-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide” could potentially be used in antiviral research .
Anti-inflammatory Properties
Indole derivatives are known to possess anti-inflammatory properties . Therefore, “3,4-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide” could be used in the development of new anti-inflammatory drugs .
Anticancer Applications
Indole derivatives have been found to possess anticancer properties . For example, a compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase and inhibited polymerization of tubulin . This suggests that “3,4-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide” could potentially be used in cancer research .
Anti-HIV Research
Indole derivatives have shown potential in anti-HIV research . This suggests that “3,4-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide” could be used in the development of new anti-HIV drugs .
Antioxidant Properties
Indole derivatives are known to possess antioxidant properties . Therefore, “3,4-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide” could be used in the development of new antioxidant drugs .
Antimicrobial Applications
Indole derivatives have been found to possess antimicrobial properties . This suggests that “3,4-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide” could potentially be used in antimicrobial research .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . “3,4-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide” could potentially be used in this type of reaction .
Neuroprotectant
Some indole derivatives act as neuroprotectants and prevent neuronal cell death induced by certain pathways . This suggests that “3,4-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide” could potentially be used in neuroprotection research .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives have been found to interact with their targets in various ways, leading to a range of biological effects . For instance, some indole derivatives have been reported to inhibit polymerization of tubulin, inducing cell apoptosis and arresting cells in the G2/M phase .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to prevent neuronal cell death induced by the PI3-kinase pathway .
Result of Action
Some indole derivatives have been found to induce cell apoptosis and arrest cells in the g2/m phase . They also prevent neuronal cell death induced by the PI3-kinase pathway .
properties
IUPAC Name |
3,4-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O/c1-10-6-13-7-11(2-5-16(13)21-10)9-20-17(22)12-3-4-14(18)15(19)8-12/h2-8,21H,9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOHLUTZNVZCSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

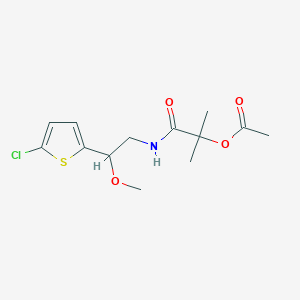
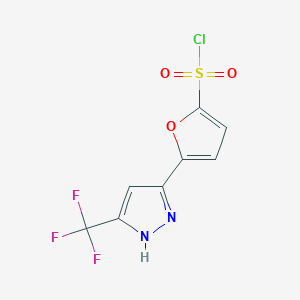
![N-(2-fluorophenyl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide](/img/structure/B2796480.png)
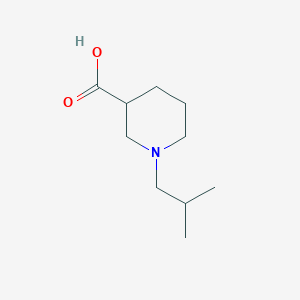
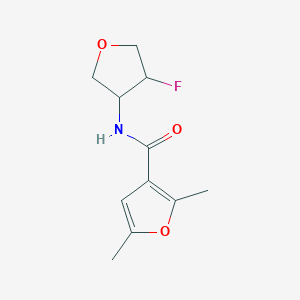
![1-(2-chlorobenzyl)-3-(3-methylbutyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2796484.png)
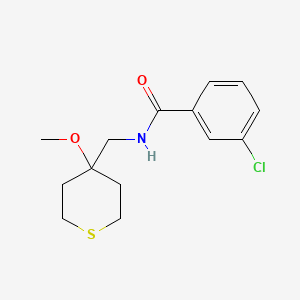
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2796487.png)
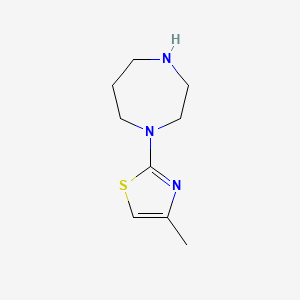

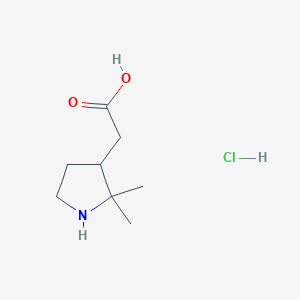
![7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid](/img/structure/B2796494.png)
![N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2796495.png)
